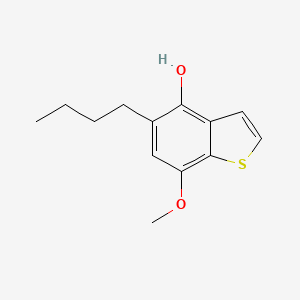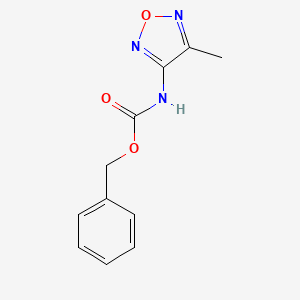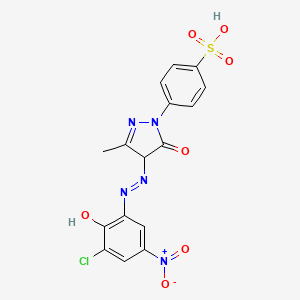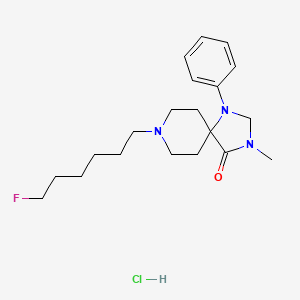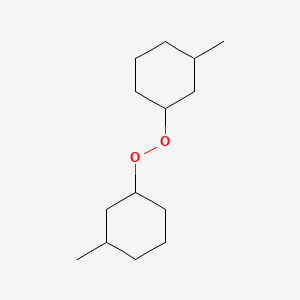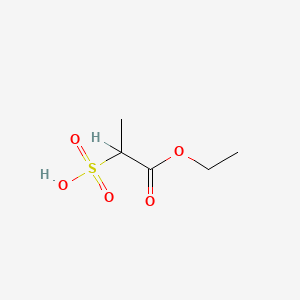
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene is a complex organic compound known for its unique chemical structure and properties. This compound features both hydroxy(oxido)amino and isothiocyanatophenyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene typically involves multiple steps, starting with the preparation of the individual functional groups. The hydroxy(oxido)amino group can be synthesized through the oxidation of an amino group, while the isothiocyanatophenyl group is prepared by reacting an amine with thiophosgene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be further oxidized to form different oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The isothiocyanatophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and pH to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene involves its interaction with various molecular targets and pathways. The hydroxy(oxido)amino group can form hydrogen bonds and interact with active sites of enzymes, while the isothiocyanatophenyl group can react with nucleophilic residues in proteins, leading to modifications and changes in activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Isothiocyanatophenyl-alpha-D-mannopyranoside: An organic isothiocyanate used in carbohydrate chemistry.
4-Cyanophenyl and 4-Isothiocyanatophenyl 4′-Butylsulfanylbenzoates: Compounds with similar functional groups used in optical and material sciences.
Uniqueness
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene is unique due to its combination of hydroxy(oxido)amino and isothiocyanatophenyl groups, which confer distinct reactivity and versatility in various applications. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial contexts.
Propiedades
Número CAS |
2378644-19-8 |
|---|---|
Fórmula molecular |
C13H8N4O2S |
Peso molecular |
284.30 g/mol |
Nombre IUPAC |
(4-isothiocyanatophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C13H8N4O2S/c18-17(19)13-7-5-12(6-8-13)16-15-11-3-1-10(2-4-11)14-9-20/h1-8H |
Clave InChI |
HQLMTPHMWRDLGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C=S)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


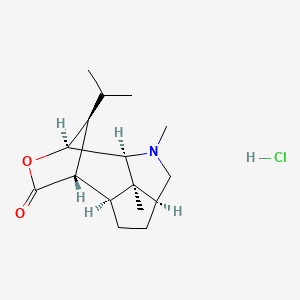

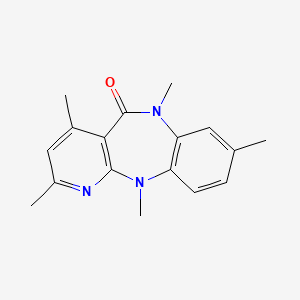
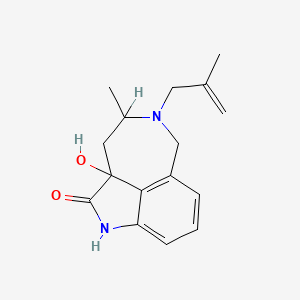
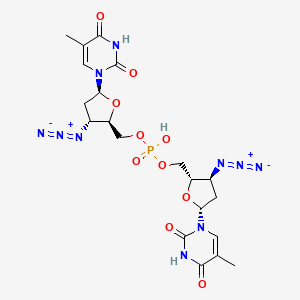
![11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12790228.png)
![[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid](/img/structure/B12790230.png)
